5-bromo-N,N-dimethyl-1H-indazol-3-amine
Overview
Description
5-bromo-N,N-dimethyl-1H-indazol-3-amine is a chemical compound with the molecular formula C9H10BrN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
5-Bromo-N,N-dimethyl-1H-indazol-3-amine is a heterocyclic compound that has shown potential in various therapeutic applications Indazole-containing compounds, which include this compound, have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinase activity, which can disrupt cell cycle progression and lead to cell death . This makes them potential candidates for cancer treatment .
Biochemical Pathways
Given its potential kinase inhibition, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.
Result of Action
Some indazole derivatives have shown antitumor activity . For instance, certain compounds have demonstrated inhibitory effects against Hep-G2 cells .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethyl-1H-indazol-3-amine typically involves the bromination of N,N-dimethyl-1H-indazol-3-amine. One common method includes the reaction of N,N-dimethyl-1H-indazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,N-dimethyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethyl-1H-indazol-3-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted indazole derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include the parent N,N-dimethyl-1H-indazol-3-amine.
Scientific Research Applications
5-bromo-N,N-dimethyl-1H-indazol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules for various research purposes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1H-indazol-3-amine: The parent compound without the bromine substitution.
5-chloro-N,N-dimethyl-1H-indazol-3-amine: A similar compound with a chlorine atom instead of bromine.
5-fluoro-N,N-dimethyl-1H-indazol-3-amine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
5-bromo-N,N-dimethyl-1H-indazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Biological Activity
5-Bromo-N,N-dimethyl-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 241.08 g/mol
The presence of a bromine atom and two dimethyl groups on the indazole ring contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes involved in cell signaling and proliferation. Notably, it has been shown to inhibit protein kinase B (PKB), which plays a crucial role in cell survival and growth. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Enzyme Inhibition
Research indicates that this compound inhibits several kinases, including:
- Cyclin-dependent kinase 5 (CDK5)
- Cyclin-dependent kinase 2 (CDK2)
- Glycogen synthase kinase 3 (GSK-3)
These kinases are involved in critical cellular processes such as the cell cycle and apoptosis, making this compound a candidate for further investigation in cancer therapy .
Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against various human cancer cell lines using the MTT assay. The results are summarized in Table 1.
Cell Line | IC50 (µM) |
---|---|
K562 (Chronic Myeloid Leukemia) | 6.57 ± 0.13 |
A549 (Lung Cancer) | 8.53 ± 2.27 |
PC-3 (Prostate Cancer) | 15.42 ± 0.15 |
HepG2 (Hepatoma) | >50 |
The IC50 values represent the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the indazole core can significantly impact biological activity. For instance, variations in substituents on the indazole ring have been correlated with changes in potency against different cancer types .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer agent.
- Combination Therapies : When used in combination with established chemotherapeutic agents like 5-fluorouracil, enhanced efficacy was observed, suggesting that it may help overcome resistance mechanisms in cancer cells .
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLXGPHHSUKKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626859 | |
Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-32-5 | |
Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.